ETHYL 5-(4-BROMOBENZENESULFONAMIDO)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE ETHYL 5-(4-BROMOBENZENESULFONAMIDO)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE
Brand Name: Vulcanchem
CAS No.: 304694-44-8
VCID: VC21498316
InChI: InChI=1S/C23H18BrNO5S/c1-2-29-23(26)21-19-14-17(25-31(27,28)18-11-8-16(24)9-12-18)10-13-20(19)30-22(21)15-6-4-3-5-7-15/h3-14,25H,2H2,1H3
SMILES: CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Molecular Formula: C23H18BrNO5S
Molecular Weight: 500.4g/mol

ETHYL 5-(4-BROMOBENZENESULFONAMIDO)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE

CAS No.: 304694-44-8

Cat. No.: VC21498316

Molecular Formula: C23H18BrNO5S

Molecular Weight: 500.4g/mol

* For research use only. Not for human or veterinary use.

ETHYL 5-(4-BROMOBENZENESULFONAMIDO)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE - 304694-44-8

Specification

CAS No. 304694-44-8
Molecular Formula C23H18BrNO5S
Molecular Weight 500.4g/mol
IUPAC Name ethyl 5-[(4-bromophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C23H18BrNO5S/c1-2-29-23(26)21-19-14-17(25-31(27,28)18-11-8-16(24)9-12-18)10-13-20(19)30-22(21)15-6-4-3-5-7-15/h3-14,25H,2H2,1H3
Standard InChI Key GKSIYRAOFOBFOV-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Canonical SMILES CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

  • Benzofuran Core: A fused bicyclic system (benzene + furan) that provides planar rigidity and π-conjugation, common in bioactive molecules .

  • 4-Bromobenzenesulfonamide Moiety: A sulfonamide group attached to a brominated benzene ring, enhancing electron-withdrawing properties and potential for hydrogen bonding .

  • Ethyl Ester and Phenyl Substituents: The ethyl carboxylate at position 3 and phenyl group at position 2 contribute to lipophilicity and steric bulk, influencing bioavailability and target interactions .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC23H18BrNO5S\text{C}_{23}\text{H}_{18}\text{BrNO}_{5}\text{S}
Molecular Weight500.4 g/mol
IUPAC NameEthyl 5-[(4-bromophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate
SMILESCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4
InChIKeyGKSIYRAOFOBFOV-UHFFFAOYSA-N

Synthesis and Preparation

General Synthetic Pathways

The synthesis involves multi-step reactions, typically including:

  • Benzofuran Core Formation: Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic or oxidative conditions .

  • Sulfonamide Introduction: Reaction of an amine intermediate with 4-bromobenzenesulfonyl chloride in the presence of a base (e.g., K2CO3\text{K}_{2}\text{CO}_{3}).

  • Esterification: Coupling of the carboxylic acid intermediate with ethanol using carbodiimide-based reagents (e.g., DCC) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Benzofuran FormationZnCl2_2, EtOH, 110–120°C60–70
Sulfonylation4-BrC6_6H4_4SO2_2Cl, K2_2CO3_3, acetone/H2_2O75–85
EsterificationEthanol, H2_2SO4_4, reflux80–90

Crystallographic Insights

Crystal structures of analogous benzofuran sulfonamides reveal planar benzofuran systems with sulfonamide groups oriented perpendicularly to the core, facilitating intermolecular hydrogen bonding . Such packing arrangements may influence solubility and solid-state stability.

Material Science Applications

Organic Semiconductors

The extended π-system of the benzofuran core and sulfonamide’s electron-withdrawing nature enable charge transport properties. Derivatives with similar structures show hole mobility values of 103cm2/V\cdotps10^{-3} \, \text{cm}^2/\text{V·s}, suitable for organic field-effect transistors (OFETs).

Fluorescent Probes

Benzofuran-based compounds emit in the blue-green spectrum (λem_{\text{em}} = 450–500 nm). Bromine’s heavy atom effect may enhance intersystem crossing, making this compound a candidate for phosphorescent materials.

Structure-Activity Relationships (SAR)

Role of the Bromine Atom

  • Electron Density Modulation: Bromine’s inductive effect increases sulfonamide acidity (pKa ~ 6.5 vs. ~8.0 for non-brominated analogs), improving hydrogen-bonding capacity .

  • Steric Effects: The 4-bromo substituent’s para position minimizes steric hindrance, optimizing target binding .

Ester Group Optimization

Replacing the ethyl ester with methoxyethyl (as in VC4557172) enhances aqueous solubility (logP reduced from 4.2 to 3.5) without compromising activity .

Table 3: Comparative Bioactivity Data

DerivativeIC50_{50} (COX-2, μM)MIC (S. aureus, μg/mL)
Target Compound0.45 ± 0.0212.5 ± 1.3
Non-Brominated Analog 1.20 ± 0.1525.0 ± 2.1
Methoxyethyl Ester0.50 ± 0.0310.0 ± 0.9

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